8-Bromo-4-methylcinnoline
Overview
Description
Molecular Structure Analysis
The molecular formula of 8-Bromo-4-methylcinnoline is C9H7BrN2 . The InChI code is 1S/C9H7BrN2/c1-6-5-11-12-9-7(6)3-2-4-8(9)10/h2-5H,1H3 . The molecular weight is 223.07 g/mol .Physical And Chemical Properties Analysis
8-Bromo-4-methylcinnoline is a powder at room temperature .Scientific Research Applications
- Targeting Kinases : 8-Bromo-4-methylcinnoline has been investigated as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate cellular processes. Researchers explore this compound’s efficacy against kinases involved in diseases like cancer, inflammation, and neurodegenerative disorders .
- Antiviral Activity : Preliminary studies suggest that 8-Bromo-4-methylcinnoline exhibits antiviral properties. Researchers investigate its potential as an antiviral agent against RNA viruses, including flaviviruses and coronaviruses .
- Neuronal Excitability : This compound has been studied for its effects on neuronal excitability. It may modulate ion channels or receptors, impacting neuronal firing patterns. Understanding its mechanisms could lead to novel treatments for neurological disorders .
- Neuroprotection : Researchers explore whether 8-Bromo-4-methylcinnoline protects neurons from oxidative stress, excitotoxicity, or other insults. Its antioxidant properties make it an interesting candidate for neuroprotective strategies .
- Photoactivatable Ligands : 8-Bromo-4-methylcinnoline derivatives have been designed as photoactivatable ligands. These compounds can be used to control specific cellular processes with light, enabling precise spatiotemporal manipulation in optogenetic experiments .
- Fluorescent Probes : Researchers have synthesized fluorescent derivatives of 8-Bromo-4-methylcinnoline. These probes allow visualization of cellular processes, such as protein localization or receptor dynamics, in live cells .
- Organic Semiconductors : 8-Bromo-4-methylcinnoline derivatives have been explored as organic semiconductors. Their electronic properties make them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (solar cells) .
- Synthetic Intermediates : Chemists use 8-Bromo-4-methylcinnoline as a building block in the synthesis of more complex molecules. Its bromine substituent allows for further functionalization, making it valuable in organic synthesis .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Photopharmacology and Optogenetics
Chemical Biology and Probes
Materials Science and Organic Electronics
Chemical Synthesis and Building Blocks
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
8-bromo-4-methylcinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-11-12-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXNYBCKEYDLMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-methylcinnoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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